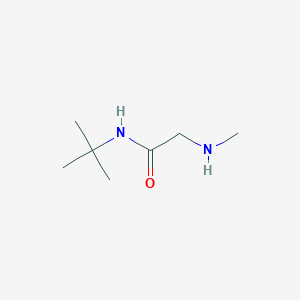

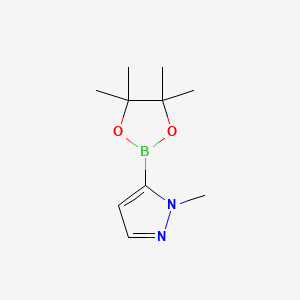

N-(tert-butyl)-2-(methylamino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

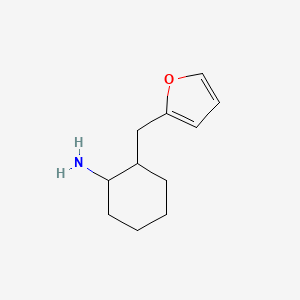

N-(tert-butyl)-2-(methylamino)acetamide is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. The compound is related to a family of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. This particular compound has a tert-butyl group and a methylamino group attached to the acetamide moiety, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(tert-butyl)-2-(methylamino)acetamide derivatives and related compounds has been explored in the literature. For instance, N-tert-butanesulfinyl imines, which are closely related to N-(tert-butyl)-2-(methylamino)acetamide, have been synthesized from tert-butanesulfinamide and aldehydes or ketones. These intermediates are versatile and can be used to create a wide range of enantioenriched amines, which are valuable in asymmetric synthesis . Additionally, the synthesis of complex molecules that include the acetamido moiety, such as 2-acetamido-1-N[N-(tert-butoxycarbonyl)-l-aspart-1-oyl-(l-phenylalanyl-l-serine methyl ester)-4-oyl]-2-deoxy-β-d-glucopyranosylamine, has been reported, demonstrating the utility of acetamide derivatives in the synthesis of biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)-2-(methylamino)acetamide and its analogs has been a subject of investigation. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been determined, revealing details about the conformation of the acetamido moiety and the angles between amide groups. These structural insights are crucial for understanding the compound's reactivity and interactions . Moreover, the rotational spectrum of N-tert-butylacetamide has been measured, identifying a trans configuration and Cs symmetry, which provides information about the internal rotation and hyperfine structures due to the quadrupole coupling of the (14)N nucleus .

Chemical Reactions Analysis

The reactivity of N-(tert-butyl)-2-(methylamino)acetamide and related compounds has been explored through various chemical reactions. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for nucleophilic addition and serves as a chiral directing group. After the addition, it can be cleaved by acid treatment, showcasing the compound's versatility in synthetic chemistry . Additionally, the synthesis of N-(4-amino-2-butynyl)acetamide derivatives has been investigated for their inhibitory activity on detrusor contraction, indicating potential medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butyl)-2-(methylamino)acetamide derivatives are influenced by their molecular structure. The internal rotation of the acetyl methyl group and the quadrupole coupling of the (14)N nucleus affect the compound's spectroscopic properties, as observed in microwave spectroscopy studies . The crystal structure analysis of related compounds provides insights into their conformation, hydrogen bonding, and packing interactions, which are important for understanding their physical properties and biological activities .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound is used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. The reaction yields tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which are further reacted with alkyl hydrazines to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Study of Hydrogen-bonding Patterns : N-(tert-butyl)-2-(methylamino)acetamide derivatives have been studied for their hydrogen-bonding patterns. For instance, the structure of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide has been analyzed to understand its hydrogen bonding and molecular interactions (López et al., 2010).

Photocatalytic Degradation Studies : This compound is also involved in studies related to the photocatalytic degradation of pharmaceutical agents. It has been used in the investigation of the kinetic study of drug decomposition, identification of intermediate compounds, and assessment of mineralization (Sakkas et al., 2007).

Synthesis of Enantiopure 6-Alkylpipecolic Acids : The compound is used in synthesizing enantiopure 6-alkylpipecolic acid hydrochlorides, where it plays a role in studying the influence of the 6-position substituent on the equilibrium and energy barrier for isomerization of the amide N-terminal to pipecolate (Swarbrick et al., 1999).

Synthesis of Aminoaryloxy-Methylamino Cosubstituted Polyphosphazenes : This compound is synthesized as a part of developing water-soluble polymeric carriers for the covalent attachment of biologically active agents. It's used in the formation of sodium salt derivatives which are then hydrolyzed to 4-aminophenoxy units (Gwon, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPXMPHLXGWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-2-(methylamino)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)

![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)